Ethyl 4-(3-chlorophenyl)-4-oxobutyrate

Description

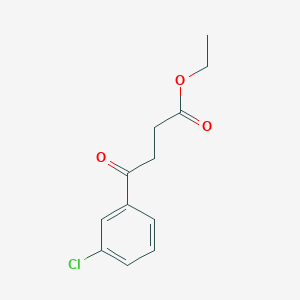

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(3-chlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAPWOAZDOMSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645575 | |

| Record name | Ethyl 4-(3-chlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147374-00-3 | |

| Record name | Ethyl 4-(3-chlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(3-chlorophenyl)-4-oxobutyrate

Disclaimer: Publicly available experimental data for Ethyl 4-(3-chlorophenyl)-4-oxobutyrate is limited. The information presented herein is substantially derived from data on its structural isomers and related compounds, supplemented by established principles of organic chemistry.

Introduction

This compound is an organic compound belonging to the family of aromatic ketones and esters. Its structure, featuring a chlorinated phenyl ring attached to a butyrate chain with a ketone functional group, suggests its potential utility as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. This guide provides a summary of its presumed structure, properties, a plausible synthetic route, and potential biological significance based on analogous compounds.

Chemical Structure and Properties

The chemical structure of this compound consists of a 3-chlorophenyl group bonded to the carbonyl carbon of a 4-oxobutyrate ester.

Table 1: Physicochemical Properties of this compound and a Key Isomer

| Property | Value (Predicted for 3-chloro isomer) | Value (for 4-chloro isomer) |

| Molecular Formula | C₁₂H₁₃ClO₃ | C₁₂H₁₃ClO₃[1] |

| Molecular Weight | 240.68 g/mol | 240.686 g/mol [1] |

| CAS Number | Not available | 53503-49-4 |

| Boiling Point | Not available | Not available[1] |

| Melting Point | Not available | Not available[1] |

| Density | Not available | Not available[1] |

Note: Properties for the 3-chloro isomer are predicted to be similar to its 4-chloro counterpart due to identical atomic composition.

Synthesis

A probable and established method for the synthesis of aryl-oxoalkanoates is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.

3.1. Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of this compound can be envisioned through the Friedel-Crafts acylation of chlorobenzene with ethyl succinyl chloride. The presence of the chloro substituent on the benzene ring is deactivating yet directs the incoming acyl group to the ortho and para positions. While the para-substituted product is typically major, the meta-substituted isomer would be formed as a minor product.[2][3][4] Separation of the isomers would be necessary to isolate the desired 3-chloro product.

Caption: Proposed synthesis workflow via Friedel-Crafts acylation.

3.2. Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a flask equipped with a stirrer, reflux condenser, and a gas outlet (to vent HCl), add an inert solvent (e.g., carbon disulfide or nitrobenzene) and a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[5]

-

Addition of Reactants: Cool the mixture in an ice bath. Slowly add a solution of chlorobenzene and ethyl succinyl chloride in the same inert solvent to the flask with continuous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash it sequentially with dilute HCl, water, a sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product, a mixture of isomers, can be purified using column chromatography to isolate the desired this compound.

Potential Biological Activity and Applications

4.1. Anti-inflammatory and Analgesic Potential

Many aryl propionic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] For instance, 2-(3-benzoylphenyl)propanoic acid derivatives have been investigated for their anti-inflammatory and analgesic properties.[8][9] It is plausible that this compound could serve as a precursor or scaffold for the synthesis of novel anti-inflammatory agents.

4.2. Anticancer Activity

Some derivatives of 2-(3-benzoylphenyl) propanoic acid have also demonstrated moderate anticancer activity.[8] This suggests that the benzoylpropanoate scaffold could be a starting point for the development of new anticancer therapeutics.

4.3. Other Potential Applications

The structural motifs present in this compound are found in various biologically active compounds. Therefore, it could be a valuable intermediate in the synthesis of molecules targeting a range of biological pathways.

Caption: Inferred biological potential from structurally similar compounds.

Conclusion

This compound represents a chemical entity with potential applications in medicinal chemistry and organic synthesis. Although direct experimental data is sparse, its structural features and the known activities of related compounds suggest it could be a valuable intermediate for the development of new therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 4-(3-chlorophenyl)-4-oxobutanoate

Abstract: This technical guide provides a comprehensive overview of ethyl 4-(3-chlorophenyl)-4-oxobutanoate, a key intermediate in synthetic organic chemistry. The document details its chemical identity, physicochemical properties, and detailed protocols for its synthesis and analysis. Furthermore, it explores its synthetic utility in the development of more complex molecules for pharmaceutical and agrochemical research. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

The compound with the common name Ethyl 4-(3-chlorophenyl)-4-oxobutyrate is systematically named ethyl 4-(3-chlorophenyl)-4-oxobutanoate according to IUPAC nomenclature. It is an aromatic ketoester that serves as a versatile building block in organic synthesis.

Quantitative Data Summary

Specific experimental data for ethyl 4-(3-chlorophenyl)-4-oxobutanoate is not extensively available in the public domain. However, properties can be inferred from its isomers and related compounds. The following table summarizes the key quantitative data.

| Property | Value | Source |

| IUPAC Name | ethyl 4-(3-chlorophenyl)-4-oxobutanoate | - |

| Molecular Formula | C₁₂H₁₃ClO₃ | [1] |

| Molecular Weight | 240.68 g/mol | [1][2] |

| CAS Number | 147374-00-3 | - |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

Note: The molecular formula and weight are consistent for chloro-substituted isomers of ethyl phenyl-oxobutanoate.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of ethyl 4-(3-chlorophenyl)-4-oxobutanoate are provided below. These protocols are based on established chemical principles and methods reported for structurally related compounds.

Synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutanoate

A plausible and efficient method for the synthesis of ethyl 4-(3-chlorophenyl)-4-oxobutanoate is a two-step process involving a Friedel-Crafts acylation followed by esterification.

Step 1: Friedel-Crafts Acylation of Chlorobenzene with Succinic Anhydride

This reaction forms 4-(3-chlorophenyl)-4-oxobutanoic acid. The Friedel–Crafts acylation is a classic method for attaching an acyl group to an aromatic ring using a Lewis acid catalyst.[3]

-

Materials:

-

Chlorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Water

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension in an ice bath and slowly add chlorobenzene.

-

Add succinic anhydride portion-wise to the stirred mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-(3-chlorophenyl)-4-oxobutanoic acid, which can be purified by recrystallization.

-

Step 2: Esterification of 4-(3-chlorophenyl)-4-oxobutanoic acid

-

Materials:

-

4-(3-chlorophenyl)-4-oxobutanoic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

Dissolve 4-(3-chlorophenyl)-4-oxobutanoic acid in an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 4-(3-chlorophenyl)-4-oxobutanoate.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity assessment and quantification of ethyl 4-(3-chlorophenyl)-4-oxobutanoate, based on methods for similar compounds.[4]

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

-

-

Mobile Phase:

-

A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for peak shape improvement). A typical starting point could be a 50:50 (v/v) mixture.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or determined by UV scan of the analyte)

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: 280°C for 5 minutes.

-

-

Injector Temperature: 250°C

-

MS Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 50-500 amu.

-

Sample Preparation: Dilute the sample in a volatile solvent such as ethyl acetate or dichloromethane.

Synthetic Utility and Logical Workflow

Ethyl 4-(3-chlorophenyl)-4-oxobutanoate is a valuable intermediate in organic synthesis. Its bifunctional nature (ketone and ester) allows for a variety of chemical transformations to build more complex molecular architectures. The following diagram illustrates some of the key synthetic pathways.

Caption: Synthetic pathways of Ethyl 4-(3-chlorophenyl)-4-oxobutanoate.

The diagram above illustrates the central role of ethyl 4-(3-chlorophenyl)-4-oxobutanoate as a precursor. The ketone functionality can be selectively reduced to a secondary alcohol. The 1,3-dicarbonyl-like reactivity allows for its use in multicomponent reactions like the Hantzsch synthesis to form dihydropyridines, or condensation with hydrazines to yield pyrazoles. Furthermore, the ketone can undergo reactions such as the Wittig reaction for carbon chain elongation. These transformations highlight its importance in generating diverse molecular scaffolds for further investigation in drug discovery and materials science.

References

An In-depth Technical Guide to Ethyl 4-(3-chlorophenyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate, a key intermediate in various synthetic applications.

Chemical Properties and Data

This compound is a keto-ester derivative of butyric acid. Its chemical structure and properties make it a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 240.68 g/mol | [1] |

| Molecular Formula | C₁₂H₁₃ClO₃ | [1] |

| CAS Number | 147374-00-3 | [1] |

| Canonical SMILES | CCOC(=O)CCC(=O)C1=CC(=CC=C1)Cl | N/A |

| Physical State | Not specified, likely a liquid or low-melting solid | N/A |

| Solubility | Expected to be soluble in common organic solvents | N/A |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound. This protocol is based on established chemical transformations for structurally related compounds.

2.1. Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a common method for the synthesis of aryl ketones, which can be adapted for the preparation of the target compound.

Materials:

-

3-Chlorobenzoyl chloride

-

Ethyl hydrogen succinate

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Acylating Agent: To the stirred suspension, add 3-chlorobenzoyl chloride (1.0 equivalent) dropwise at 0 °C (ice bath).

-

Formation of the Acylium Ion: Allow the mixture to stir at 0 °C for 30 minutes.

-

Addition of the Nucleophile: Add a solution of ethyl hydrogen succinate (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1 M HCl. Separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Logical Workflow and Diagrams

As a chemical intermediate, this compound is not typically involved in biological signaling pathways. The following diagram illustrates a logical workflow for its synthesis and subsequent purification, as described in the experimental protocol.

Caption: Synthesis and Purification Workflow for this compound.

References

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate safety and handling

This in-depth technical guide provides comprehensive safety and handling information for Ethyl 4-(3-chlorophenyl)-4-oxobutyrate, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazards, safe handling protocols, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its corrosive and irritant properties. Below is a summary of its classification under the Globally Harmonized System (GHS).

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | GHS05 | Danger |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. | GHS05 | Danger |

Note: The specific GHS classification may vary slightly between suppliers. Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate information.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Ethyl 4-chloro-4-oxobutyrate | Ethyl 4-(4-chlorophenyl)-3-oxobutanoate |

| Molecular Formula | C12H13ClO3 | C6H9ClO3[1] | C12H13ClO3[2] |

| Molecular Weight | 240.68 g/mol [2] | 164.59 g/mol [3] | 240.68 g/mol [2] |

| CAS Number | 221122-22-1[4][5] | 14794-31-1[3] | 62088-10-2[2] |

| Appearance | Not specified | Liquid[3][6] | Not specified |

| Boiling Point | 358.096°C at 760 mmHg | 88-90°C at 11 mmHg[3][6] | Not specified |

| Density | 1.189 g/cm³ | 1.155 g/mL at 25°C[3][6] | Not specified |

| Flash Point | Not specified | 84°C (183.2°F) - closed cup[3][6] | Not specified |

| Refractive Index | Not specified | n20/D 1.437 (lit.)[3][6] | Not specified |

| Storage Temperature | Not specified | 2-8°C[3][6] | Not specified |

Standard Operating Procedures for Safe Handling

Adherence to strict handling protocols is essential to minimize the risk of exposure and injury.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble must be worn at all times when handling this compound.

-

Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be used.

-

Skin Protection : Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. Wash and dry hands after handling.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.

Handling and Storage

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Use only non-sparking tools and take precautionary measures against static discharge.

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives-compatible area. Incompatible materials include strong oxidizing agents, acids, and bases.

Emergency Response Protocols

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

-

Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7] Containers may explode when heated.

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleaning Up : Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Waste Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Visual Guides

The following diagrams illustrate key safety and handling workflows.

Caption: A workflow for the safe handling of this compound.

Caption: A logic diagram for initial emergency response procedures.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Ethyl 4-(4-chlorophenyl)-3-oxobutanoate | C12H13ClO3 | CID 10847663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-chloro-4-oxobutyrate 94% | 14794-31-1 [sigmaaldrich.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Ethyl 4-(3-chlorophenyl)-3-oxobutanoate | 221122-22-1 | Benchchem [benchchem.com]

- 6. Ethyl 4-chloro-4-oxobutyrate 94 14794-31-1 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

Acidity of α-Protons in Ethyl 4-(3-chlorophenyl)-4-oxobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the acidity of the α-protons in Ethyl 4-(3-chlorophenyl)-4-oxobutyrate, a β-keto ester of significant interest in organic synthesis and medicinal chemistry. The guide elucidates the structural factors governing the acidity of the methylene protons situated between the carbonyl and ester functionalities. A comparative analysis of pKa values for structurally related compounds is presented to estimate the acidity of the target molecule. Detailed experimental protocols for the determination of pKa values using Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis spectrophotometry are provided. Furthermore, key concepts are visualized through diagrams generated using the DOT language to illustrate the principles of enolate stabilization and the experimental workflow for pKa determination.

Introduction

The acidity of α-protons in carbonyl compounds is a fundamental concept in organic chemistry, underpinning a vast array of synthetic transformations. In molecules containing a 1,3-dicarbonyl moiety, such as β-keto esters, the protons on the central carbon atom exhibit significantly enhanced acidity. This heightened acidity is attributed to the ability of the resulting conjugate base, an enolate, to delocalize the negative charge across both carbonyl oxygen atoms. This compound is a β-keto ester where the acidity of the α-protons is further modulated by the electronic effects of a substituted aromatic ring. Understanding and quantifying this acidity is crucial for predicting its reactivity and for the rational design of synthetic pathways involving this versatile building block.

Factors Influencing α-Proton Acidity

The acidity of the α-protons in this compound is primarily determined by the following factors:

-

Resonance Stabilization: The primary reason for the enhanced acidity of protons alpha to a carbonyl group is the resonance stabilization of the resulting enolate anion.[1][2][3] In the case of a β-keto ester, the negative charge is delocalized over two carbonyl groups, leading to a highly stabilized conjugate base.[4][5] This extensive delocalization significantly lowers the pKa of the α-protons compared to simple ketones or esters.

-

Inductive Effects: The electron-withdrawing inductive effect of the carbonyl groups polarizes the C-H bond, making the α-proton more susceptible to abstraction by a base.[4] In this compound, the chlorine atom on the phenyl ring also exerts an electron-withdrawing inductive effect, which is expected to further increase the acidity of the α-protons.[6]

-

Hybridization: The α-carbon in the enolate is sp² hybridized, and its p-orbital overlaps with the p-orbitals of the adjacent carbonyl groups, facilitating the delocalization of the negative charge.[3]

Comparative Acidity and pKa Values

| Compound | Structure | Functional Group | pKa (in water, unless noted) |

| Acetone | CH₃C(O)CH₃ | Ketone | ~19-20 |

| Ethyl Acetate | CH₃C(O)OCH₂CH₃ | Ester | ~25 |

| Ethyl Acetoacetate | CH₃C(O)CH₂C(O)OCH₂CH₃ | β-Keto Ester | ~10.7 - 11 [7][8][9] |

| Ethyl Benzoylacetate | C₆H₅C(O)CH₂C(O)OCH₂CH₃ | β-Keto Ester | ~10.7 [10][11] |

| 2,4-Pentanedione | CH₃C(O)CH₂C(O)CH₃ | β-Diketone | ~9 |

| Diethyl Malonate | CH₂ (COOCH₂CH₃)₂ | β-Diester | ~13 |

Data sourced from multiple references, including specific citations where available.

Ethyl acetoacetate and ethyl benzoylacetate are excellent model compounds for this compound. They share the same β-keto ester functionality responsible for the pronounced acidity of the methylene protons. The pKa of ethyl acetoacetate is approximately 11, and the presence of a phenyl group in ethyl benzoylacetate does not significantly alter this acidity (pKa ≈ 10.7). The 3-chloro substituent on the phenyl ring in this compound is expected to have a modest acid-strengthening effect due to its electron-withdrawing inductive nature. Therefore, the pKa of the α-protons in this compound is estimated to be slightly lower than that of ethyl benzoylacetate, likely in the range of 10.0 to 10.5 .

Experimental Protocols for pKa Determination

The pKa of a weakly acidic carbon acid like this compound can be experimentally determined using various techniques. NMR spectroscopy and UV-Vis spectrophotometry are two powerful methods well-suited for this purpose.

pKa Determination by NMR Spectroscopy

This method relies on monitoring the change in the chemical shift of a proton near the site of ionization as a function of pH.

Methodology:

-

Sample Preparation: Prepare a series of buffered solutions of known pH, typically spanning a range of 2-3 pH units around the estimated pKa. Dissolve a precise concentration of this compound in each buffered solution. A co-solvent such as DMSO-d₆ may be necessary for solubility.

-

NMR Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.

-

Data Analysis:

-

Identify a proton signal that shows a significant change in chemical shift (δ) with pH. The α-methylene protons are ideal for this purpose.

-

Plot the observed chemical shift (δ_obs) against the pH of the solution.

-

Fit the data to the following sigmoidal relationship derived from the Henderson-Hasselbalch equation: δ_obs = (δ_HA * 10^(pKa - pH) + δ_A⁻) / (1 + 10^(pKa - pH)) where δ_HA is the chemical shift of the protonated species and δ_A⁻ is the chemical shift of the deprotonated species (enolate).

-

The pKa is the pH at the inflection point of the sigmoidal curve.

-

pKa Determination by UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra. The formation of the enolate, which is a more conjugated system, often leads to a shift in the absorption maximum.

Methodology:

-

Sample Preparation: Prepare a series of buffered solutions of known pH, similar to the NMR method. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol). Add a small, constant aliquot of the stock solution to each buffered solution.

-

UV-Vis Data Acquisition: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.

-

Plot the absorbance at this wavelength against the pH.

-

Fit the data to a sigmoidal curve. The pKa is the pH at the inflection point of the curve.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the acidity of α-protons and the experimental determination of pKa.

Caption: Resonance stabilization of the enolate anion of a β-keto ester.

Caption: Experimental workflow for pKa determination.

Caption: Factors influencing the acidity of α-protons.

Conclusion

The α-protons of this compound are significantly acidic due to the synergistic effects of resonance stabilization from the two flanking carbonyl groups and the inductive effect of the carbonyls and the 3-chloro substituent. Based on the pKa values of structurally similar β-keto esters, the pKa of this compound is estimated to be in the range of 10.0 to 10.5. This heightened acidity makes the methylene group a prime site for deprotonation to form a stable enolate, which can then participate in a wide variety of carbon-carbon bond-forming reactions. The experimental protocols detailed in this guide provide a robust framework for the precise determination of the pKa of this and other similar compounds, which is invaluable for reaction optimization and the development of novel synthetic methodologies in drug discovery and materials science.

References

- 1. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ch21: Acidity of alpha hydrogens [chem.ucalgary.ca]

- 3. Ethyl benzoylacetate [webbook.nist.gov]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 8. Ethylacetoacetat | 141-97-9 [m.chemicalbook.com]

- 9. Ethyl acetoacetate | 141-97-9 [chemicalbook.com]

- 10. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl benzoylacetate CAS#: 94-02-0 [m.chemicalbook.com]

Methodological & Application

Synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate from 3-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate, a valuable intermediate in pharmaceutical and chemical research. While a synthetic route starting from 3-chlorobenzaldehyde is theoretically plausible, a more practical and higher-yielding two-step approach commencing with chlorobenzene is presented here as the primary protocol. This alternative route leverages well-established and robust chemical transformations, ensuring reproducibility and scalability.

Executive Summary

The synthesis of this compound is most efficiently achieved through a two-step process:

-

Friedel-Crafts Acylation: The reaction of chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 4-(3-chlorophenyl)-4-oxobutanoic acid.

-

Fischer Esterification: The subsequent esterification of the carboxylic acid intermediate with ethanol under acidic conditions to produce the final product, this compound.

This methodology provides a reliable pathway for the preparation of the target compound, with protocols optimized for clarity and reproducibility in a laboratory setting.

Reaction Scheme

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(3-chlorophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

The Friedel-Crafts acylation of chlorobenzene with succinic anhydride yields a mixture of isomers. The desired 3-chloro isomer must be separated from the more abundant 4-chloro isomer, typically by chromatographic methods.

Materials:

-

Chlorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, place anhydrous aluminum chloride (2.2 molar equivalents) and nitrobenzene.

-

Cool the mixture in an ice-salt bath to 0-5 °C.

-

Add a solution of succinic anhydride (1.0 molar equivalent) in nitrobenzene dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, add chlorobenzene (1.0 molar equivalent) dropwise at the same temperature.

-

Once the addition of chlorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice, followed by the addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water, and then extract the product into an aqueous sodium bicarbonate solution.

-

Acidify the bicarbonate solution with concentrated HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel to separate the 3-chloro isomer from other isomers.

Quantitative Data Summary:

| Parameter | Value |

| Reactants | |

| Chlorobenzene | 1.0 eq |

| Succinic Anhydride | 1.0 eq |

| Anhydrous AlCl₃ | 2.2 eq |

| Reaction Conditions | |

| Solvent | Nitrobenzene |

| Temperature | 0-5 °C (initial), then 60-70 °C |

| Reaction Time | 2-3 hours |

| Yield | |

| Expected Yield of mixed isomers | 60-70% |

| Yield of 3-chloro isomer after purification | Variable, dependent on separation efficiency |

Step 2: Synthesis of this compound via Fischer Esterification

The purified 4-(3-chlorophenyl)-4-oxobutanoic acid is converted to its ethyl ester using the Fischer esterification method.[1][2][3][4][5]

Materials:

-

4-(3-chlorophenyl)-4-oxobutanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-(3-chlorophenyl)-4-oxobutanoic acid (1.0 molar equivalent) in an excess of anhydrous ethanol (e.g., 10-20 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Heat the mixture to reflux for 3-5 hours, monitoring the reaction progress by TLC until the starting carboxylic acid is consumed.

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data Summary:

| Parameter | Value |

| Reactants | |

| 4-(3-chlorophenyl)-4-oxobutanoic acid | 1.0 eq |

| Anhydrous Ethanol | 10-20 eq |

| Concentrated H₂SO₄ | 2-5 mol% |

| Reaction Conditions | |

| Temperature | Reflux |

| Reaction Time | 3-5 hours |

| Yield | |

| Expected Yield | 85-95% |

Discussion of Alternative Synthesis from 3-chlorobenzaldehyde

A multi-step synthesis starting from 3-chlorobenzaldehyde is theoretically feasible but presents significant challenges. A possible route involves:

-

Horner-Wadsworth-Emmons Reaction: Reaction of 3-chlorobenzaldehyde with triethyl phosphonoacetate to form ethyl 3-(3-chlorophenyl)acrylate.

-

Conjugate Addition: A 1,4-Michael addition of an acyl anion equivalent to the α,β-unsaturated ester.

-

Hydrolysis/Decarboxylation (if necessary): Removal of protecting groups and/or superfluous functional groups to yield the target γ-ketoester.

While each of these steps is a known transformation in organic chemistry, the overall sequence is longer, and the conjugate addition of an acyl anion equivalent can be low-yielding and require specialized reagents and conditions. The Friedel-Crafts acylation route is therefore the recommended and more practical approach for the synthesis of this compound.

Visualizations

Figure 2: Detailed workflow for the synthesis of this compound.

References

Synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate via Claisen Condensation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate, a valuable intermediate in pharmaceutical research and drug development. The synthesis is achieved through a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Introduction

This compound and its analogs are key building blocks in the synthesis of a variety of biologically active molecules. The presence of the chlorophenyl group and the β-ketoester functionality allows for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents. The Claisen condensation, specifically the crossed or mixed variant, provides an efficient route to this class of compounds.[1] This reaction involves the condensation of an ester or a ketone with another ester in the presence of a strong base to form a β-keto ester or a β-diketone.[2]

Principle of the Reaction

The synthesis of this compound is accomplished via a crossed Claisen condensation between 3-chloroacetophenone and diethyl oxalate. In this reaction, sodium ethoxide, a strong base, deprotonates the α-carbon of 3-chloroacetophenone to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester. A final acidification step is required to neutralize the enolate and afford the final product.[3][4]

Data Presentation

Table 1: Reactant Properties and Stoichiometry

| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| 3-Chloroacetophenone | C₈H₇ClO | 154.59 | 1.0 |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 1.0 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1.0 |

| Ethanol (solvent) | C₂H₆O | 46.07 | - |

| Sulfuric Acid (for work-up) | H₂SO₄ | 98.08 | As needed |

| Dichloromethane (for extraction) | CH₂Cl₂ | 84.93 | - |

Table 2: Typical Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reaction Temperature | Room temperature initially, then 80°C |

| Reaction Time | Overnight stirring, followed by 30 minutes at 80°C |

| Expected Yield | Moderate to high (based on analogous reactions) |

| Physical Appearance | Expected to be a solid or oil |

| Purification Method | Recrystallization from ethanol |

Experimental Protocols

Materials and Reagents:

-

3-Chloroacetophenone

-

Diethyl oxalate

-

Sodium metal

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a condenser and a magnetic stirrer, add 10 mL of absolute ethanol. Carefully add 10 mmol of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of 10 mmol of 3-chloroacetophenone and 10 mmol of diethyl oxalate dropwise with continuous stirring.

-

Reaction Execution: Stir the reaction mixture at room temperature overnight. After the overnight stirring, heat the mixture to 80°C for 30 minutes.

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to a pH of 2 by adding a dilute solution of sulfuric acid.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification and Characterization:

-

Filter off the sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol to yield pure this compound.

-

Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

-

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical steps in the Claisen condensation mechanism for the synthesis.

References

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate: A Versatile Building Block for Heterocyclic Synthesis

Application Note AP-HCS-001

Introduction

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate is a valuable bifunctional building block for the synthesis of a variety of heterocyclic compounds. Its γ-keto ester functionality allows for facile construction of six-membered rings, which are prevalent scaffolds in many biologically active molecules and functional materials. The presence of a 3-chlorophenyl substituent provides a handle for further structural modifications, making this reagent particularly attractive for the generation of compound libraries in drug discovery and materials science research. This document outlines protocols for the synthesis of key heterocyclic systems derived from this compound.

Synthesis of 6-(3-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

Pyridazinone derivatives are known to exhibit a wide range of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. The following protocol describes a classical approach to the synthesis of a dihydropyridazinone via the reaction of a γ-keto ester with hydrazine.

Experimental Protocol: EP-HCS-001

Objective: To synthesize 6-(3-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one from this compound.

Reaction Scheme:

Caption: Synthesis of a dihydropyridazinone derivative.

Reagents and Equipment:

| Reagent/Equipment | Details |

| This compound | 1.0 eq |

| Hydrazine hydrate (80%) | 1.2 eq |

| Ethanol (anhydrous) | Reaction solvent |

| Round-bottom flask | Appropriate size |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |

| Column chromatography setup | Silica gel |

| Rotary evaporator |

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous ethanol.

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Slowly add hydrazine hydrate (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Dry the resulting solid under vacuum to obtain 6-(3-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Characterization Data (Hypothetical):

| Analysis | Result |

| Appearance | White to off-white solid |

| Yield | 75-85% |

| Melting Point | 155-160 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.3 (m, 4H, Ar-H), 3.1 (t, 2H, CH₂), 2.7 (t, 2H, CH₂), 9.5 (s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0, 150.0, 135.0, 130.0, 129.0, 128.0, 126.0, 30.0, 25.0 |

| Mass Spectrometry (ESI+) | m/z 209.05 [M+H]⁺ |

Synthesis of 4-(3-chlorophenyl)-6-hydroxy-2-mercaptopyrimidine

Pyrimidines are fundamental components of nucleic acids and a core structure in numerous pharmaceuticals. The Biginelli reaction and related condensations provide a straightforward entry to this class of heterocycles. The following protocol outlines the synthesis of a functionalized pyrimidine from this compound and thiourea.

Experimental Protocol: EP-HCS-002

Objective: To synthesize 4-(3-chlorophenyl)-6-hydroxy-2-mercaptopyrimidine from this compound.

Reaction Scheme:

Caption: Synthesis of a functionalized pyrimidine.

Reagents and Equipment:

| Reagent/Equipment | Details |

| This compound | 1.0 eq |

| Thiourea | 1.5 eq |

| Sodium metal | 1.5 eq |

| Ethanol (anhydrous) | Reaction solvent |

| Round-bottom flask | Appropriate size |

| Reflux condenser with drying tube | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Beaker with ice-water | For precipitation |

| Buchner funnel and filter paper | |

| pH paper or meter |

Procedure:

-

Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

-

Once the sodium has completely reacted, add thiourea (1.5 eq) to the sodium ethoxide solution and stir until dissolved.

-

To this mixture, add this compound (1.0 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-water.

-

Acidify the aqueous solution to pH 5-6 with a suitable acid (e.g., 1M HCl). A precipitate should form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield 4-(3-chlorophenyl)-6-hydroxy-2-mercaptopyrimidine.

Characterization Data (Hypothetical):

| Analysis | Result |

| Appearance | Pale yellow solid |

| Yield | 60-70% |

| Melting Point | >250 °C (decomposes) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (br s, 1H, SH), 11.8 (br s, 1H, OH), 8.0-7.5 (m, 4H, Ar-H), 6.5 (s, 1H, CH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 175.0, 165.0, 160.0, 138.0, 134.0, 131.0, 130.0, 128.0, 105.0 |

| Mass Spectrometry (ESI-) | m/z 251.01 [M-H]⁻ |

Logical Workflow for Heterocycle Synthesis

The general workflow for utilizing this compound as a building block in heterocyclic synthesis is depicted below. This involves the initial reaction with a suitable binucleophile followed by purification and characterization of the final product.

Caption: General workflow for heterocyclic synthesis.

This compound serves as a competent and versatile precursor for the synthesis of various medicinally relevant heterocyclic scaffolds. The protocols provided herein offer robust methods for the preparation of dihydropyridazinones and functionalized pyrimidines. These heterocycles can be further elaborated, taking advantage of the chloro-substituent on the phenyl ring, to generate a diverse array of compounds for screening in drug discovery programs and for the development of novel organic materials. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities. These activities include anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The versatile synthesis of substituted pyrazoles allows for the fine-tuning of their biological effects, making them attractive scaffolds for drug discovery and development.

This document provides detailed application notes and protocols for the synthesis of pyrazole derivatives using Ethyl 4-(3-chlorophenyl)-4-oxobutyrate as a key starting material. This precursor, a 1,3-dicarbonyl compound, is particularly useful for constructing the pyrazole core through condensation reactions with hydrazine derivatives. The resulting pyrazole structures incorporating the 3-chlorophenyl moiety are of significant interest for exploring novel therapeutic agents.

Applications

Pyrazole derivatives synthesized from this compound are anticipated to exhibit a range of biological activities, making them valuable for investigation in several therapeutic areas:

-

Oncology: Many pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and induction of apoptosis. The synthesized compounds could be screened against various cancer cell lines to identify novel antitumor agents.

-

Inflammation and Pain: Pyrazoles are known to possess anti-inflammatory and analgesic properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes. These derivatives can be evaluated in models of inflammation and nociception.

-

Infectious Diseases: The pyrazole scaffold is present in numerous antimicrobial agents. The synthesized compounds can be tested for their efficacy against a panel of bacterial and fungal pathogens.

-

Neuroscience: Certain pyrazole derivatives have shown activity in the central nervous system, suggesting potential applications in treating neurological and psychiatric disorders.

Experimental Protocols

This section details the synthetic protocol for a representative pyrazole derivative starting from this compound.

Synthesis of 5-(3-chlorophenyl)-3-hydroxy-1H-pyrazole

This protocol describes the base-catalyzed cyclocondensation of this compound with hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Sodium ethoxide (NaOEt)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in absolute ethanol (40 mL).

-

Addition of Base: To this solution, add sodium ethoxide (12 mmol) and stir the mixture at room temperature for 15 minutes.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (12 mmol) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M hydrochloric acid until the pH is approximately 7.

-

Extraction: Concentrate the mixture under reduced pressure to remove the ethanol. Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 5-(3-chlorophenyl)-3-hydroxy-1H-pyrazole.

Data Summary

The following tables provide representative quantitative data for the synthesis of pyrazole derivatives from precursors analogous to this compound. This data is intended to provide a general expectation of reaction efficiency.

Table 1: Synthesis of Pyrazole Derivatives from 1,3-Dicarbonyl Compounds and Hydrazines

| Entry | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Time (h) | Yield (%) | Reference |

| 1 | Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO/Solvent-free | 0.5 | 95 | [1] |

| 2 | 1-Phenyl-1,3-butanedione | Hydrazine hydrate | Ethylene glycol | 2 | 85 | [2] |

| 3 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMAc/HCl | 1 | 77 | [3] |

| 4 | Ethyl 4-phenyl-2,4-dioxobutanoate | Phenylhydrazine | Acetic acid | 3 | 82 | [4] |

Table 2: Synthesis of Substituted Pyrazoles via Multi-component Reactions

| Entry | Aldehyde | Malononitrile | Hydrazine Derivative | Catalyst/Solvent | Time (min) | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldehyde | Yes | Hydrazine hydrate | DABCO/Ethanol | 30 | 92 | [5] |

| 2 | Benzaldehyde | Yes | Hydrazine hydrate | Ionic Liquid/Solvent-free | 15-20 | 94 | [6] |

| 3 | 4-Hydroxybenzaldehyde | Yes | Hydrazine hydrate | Lanthanum(III) nitrate/Water (Ultrasonication) | 10 | 96 | [7] |

Visualizations

Synthesis Workflow

References

- 1. EP3112350B1 - Method for producing pyrazole compound - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]

Application Notes and Protocols: Ethyl 4-(3-chlorophenyl)-4-oxobutyrate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate as a versatile building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The focus is on the synthesis of pyrazoline derivatives, which have demonstrated significant promise as anticancer and antimicrobial agents.

Introduction

This compound is a ketoester that serves as a valuable precursor for the synthesis of a variety of bioactive molecules. Its chemical structure allows for facile conversion into key intermediates, such as chalcones, which can then be cyclized to form diverse heterocyclic scaffolds. This document outlines the synthetic pathways, experimental protocols, and biological activities of compounds derived from this starting material, with a particular emphasis on pyrazoline derivatives.

Synthetic Pathway Overview

The primary application of this compound in this context is its conversion to 3-chloroacetophenone, a key intermediate for the synthesis of chalcones via the Claisen-Schmidt condensation. These chalcones are then cyclized with hydrazine derivatives to yield the target pyrazolines.

Caption: Synthetic workflow from this compound to pyrazoline derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloroacetophenone from this compound

This protocol describes the hydrolysis and subsequent decarboxylation of the starting ketoester to yield 3-chloroacetophenone.

Materials:

-

This compound

-

Hydrochloric acid (HCl), concentrated

-

Water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent) and a 1:1 mixture of concentrated HCl and water.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 3-chloroacetophenone.

-

Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 1-(3-chlorophenyl)-3-aryl-prop-2-en-1-one (Chalcone) via Claisen-Schmidt Condensation[1]

This protocol details the base-catalyzed condensation of 3-chloroacetophenone with an aromatic aldehyde.

Materials:

-

3-Chloroacetophenone (from Protocol 1)

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 40%)

-

Ice bath

-

Stirring apparatus

Procedure:

-

Dissolve 3-chloroacetophenone (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol in a flask.

-

Cool the mixture in an ice bath with constant stirring.

-

Slowly add the NaOH solution dropwise to the cooled mixture.

-

Continue stirring at a low temperature for 1 hour, and then at room temperature for an additional 4 hours.[1]

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute HCl to precipitate the chalcone.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol 3: Synthesis of Pyrazoline Derivatives[2]

This protocol describes the cyclization of the synthesized chalcone with hydrazine hydrate to form the pyrazoline ring.

Materials:

-

1-(3-chlorophenyl)-3-aryl-prop-2-en-1-one (Chalcone from Protocol 2)

-

Hydrazine hydrate (80% or 99%)

-

Ethanol or Glacial acetic acid

-

Reflux apparatus

Procedure:

-

Dissolve the chalcone (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

-

Add an excess of hydrazine hydrate (e.g., 2-4 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the completion of the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the pyrazoline derivative.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrazoline.

Biological Activities of Derived Pyrazolines

Pyrazoline derivatives synthesized from precursors like this compound have been evaluated for their anticancer and antimicrobial activities. The presence of the 3-chlorophenyl moiety often contributes to the biological potency of these compounds.

Table 1: Anticancer Activity of Selected Pyrazoline Derivatives

| Compound ID | R-group on Phenyl Ring at C5 | Cancer Cell Line | IC₅₀ (µM) | Reference |

| PZ-1 | 4-Cl | AsPC-1 (Pancreatic) | 16.8 | [2] |

| PZ-2 | 4-Cl | U251 (Glioblastoma) | 11.9 | [2] |

| PZ-3 | 4-CH₃ | Various | 5.41 - 8.35 | [3] |

| PZ-4 | 4-OCH₃ | MCF-7 (Breast) | 0.07 | [4] |

Table 2: Antimicrobial Activity of Selected Pyrazoline Derivatives

| Compound ID | R-group on Phenyl Ring at C5 | Microorganism | MIC (µg/mL) | Reference |

| PZ-5 | 4-Cl | S. aureus (MRSA) | 2 | [3] |

| PZ-6 | 4-NO₂ | N. gonorrhoeae | 8 | [3] |

Mechanism of Action: Anticancer Activity

Pyrazoline derivatives have been shown to exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Caption: Proposed mechanism of anticancer action for pyrazoline derivatives.

The cytotoxic effects of these compounds are often mediated by their interaction with key cellular components. They can disrupt mitochondrial function, leading to the activation of the caspase cascade and subsequent programmed cell death (apoptosis).[5] Additionally, pyrazoline derivatives can interfere with the cell cycle, often causing an arrest in the G2/M phase, which prevents cancer cell proliferation.[5][6]

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Through a straightforward synthetic sequence involving the formation of chalcone intermediates, it provides access to a wide array of pyrazoline derivatives. These derivatives have demonstrated significant potential as anticancer and antimicrobial agents, warranting further investigation and development in the field of drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel therapeutic candidates based on this scaffold.

References

- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

Application Notes and Protocols for Alkylation Reactions of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the alkylation reactions targeting the active methylene group of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate. This valuable β-keto ester serves as a versatile building block in organic synthesis, particularly for the generation of novel heterocyclic compounds and potential therapeutic agents. The protocols detailed below are based on established methodologies for the alkylation of analogous active methylene compounds and can be adapted for the specific substrate.

Introduction

This compound possesses an active methylene group flanked by two electron-withdrawing groups (a ketone and an ester). This structural feature renders the α-protons acidic and susceptible to deprotonation by a suitable base, forming a stabilized enolate. This nucleophilic enolate can then undergo C-alkylation with various electrophiles, such as alkyl halides, to introduce a wide range of substituents at the α-position. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

The resulting α-alkylated β-keto esters are valuable intermediates in the synthesis of diverse molecular scaffolds. Subsequent chemical transformations, such as hydrolysis and decarboxylation, can yield ketones, while cyclization reactions can lead to the formation of various heterocyclic systems. Derivatives of such compounds have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[1][2]

General Reaction Scheme

The alkylation of the active methylene group in this compound typically proceeds via a two-step, one-pot reaction: enolate formation followed by nucleophilic substitution.

Caption: General workflow for the alkylation of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the alkylation of structurally similar β-keto esters and provide a solid starting point for optimizing the reaction for this compound.

Protocol 1: Alkylation using Sodium Ethoxide in Ethanol

This classic method utilizes a strong alkoxide base to generate the enolate.

Materials:

-

This compound

-

Sodium metal

-

Absolute Ethanol

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution at room temperature, add this compound dropwise with stirring. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: Add the desired alkyl halide dropwise to the enolate solution. The reaction mixture may be stirred at room temperature or gently heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Alkylation using Potassium Carbonate in a Polar Aprotic Solvent

This method employs a milder base and is often suitable for a broader range of substrates.

Materials:

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetone

-

Alkyl halide

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in DMF or acetone.

-

Addition of Base and Alkylating Agent: Add anhydrous potassium carbonate to the solution, followed by the alkyl halide.

-

Reaction: Stir the mixture vigorously at room temperature or heat to reflux. Monitor the reaction progress by TLC.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Extraction: Dilute the filtrate with water and extract the product with dichloromethane.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The residue can be purified by column chromatography or vacuum distillation.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the alkylation of β-keto esters, which can be used as a guide for the reactions of this compound.

Table 1: Comparison of Reaction Conditions for Alkylation

| Parameter | Protocol 1 (Sodium Ethoxide) | Protocol 2 (Potassium Carbonate) |

| Base | Sodium Ethoxide | Potassium Carbonate |

| Solvent | Ethanol | DMF, Acetone |

| Temperature | Room Temperature to Reflux | Room Temperature to Reflux |

| Typical Reaction Time | 2 - 12 hours | 4 - 24 hours |

| Work-up | Aqueous Quench & Extraction | Filtration & Extraction |

Table 2: Representative Alkylating Agents and Potential Products

| Alkylating Agent (R-X) | R Group | Potential Product Name |

| Methyl Iodide (CH₃I) | Methyl | Ethyl 2-(3-chlorobenzoyl)propanoate |

| Ethyl Bromide (CH₃CH₂Br) | Ethyl | Ethyl 2-(3-chlorobenzoyl)butanoate |

| Benzyl Bromide (C₆H₅CH₂Br) | Benzyl | Ethyl 2-(3-chlorobenzoyl)-3-phenylpropanoate |

| Allyl Bromide (CH₂=CHCH₂Br) | Allyl | Ethyl 2-(3-chlorobenzoyl)pent-4-enoate |

Potential Applications in Drug Development

The α-alkylated derivatives of this compound are of significant interest to drug development professionals due to the diverse biological activities reported for structurally related compounds.

-

Antimicrobial Agents: β-keto esters and their derivatives have been shown to exhibit antibacterial and antifungal properties.[1][3] The introduction of different alkyl and aryl groups allows for the fine-tuning of their antimicrobial spectrum and potency. The synthesized compounds can be screened against a panel of pathogenic bacteria and fungi to identify lead candidates.

-

Anticancer Agents: Some derivatives of 4-aryl-4-oxobutanoic acid have demonstrated antitumor activity.[4] For instance, certain ethyl 2,4-dioxo-4-arylbutanoate derivatives have been evaluated as Src kinase inhibitors, a target in cancer therapy.[4] The alkylated products of this compound could be investigated for their cytotoxic effects on various cancer cell lines.

-

Building Blocks for Heterocycles: The alkylated products serve as versatile precursors for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. These heterocyclic scaffolds are prevalent in many approved drugs and are considered privileged structures in medicinal chemistry.

Logical Workflow for Synthesis and Evaluation